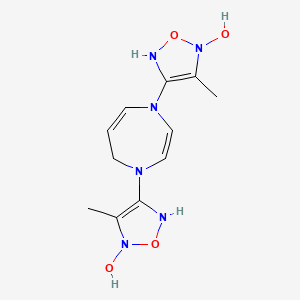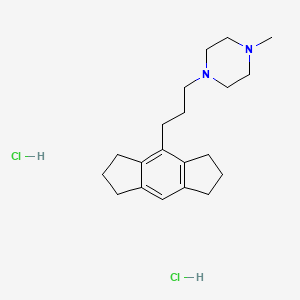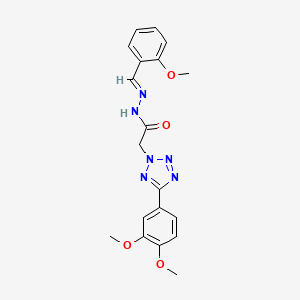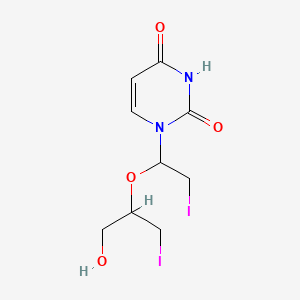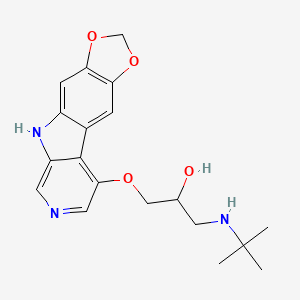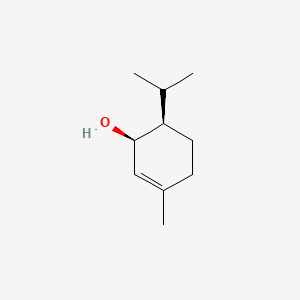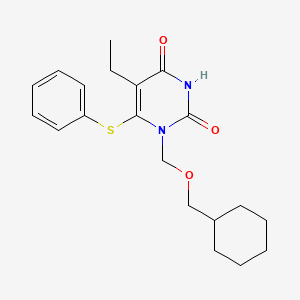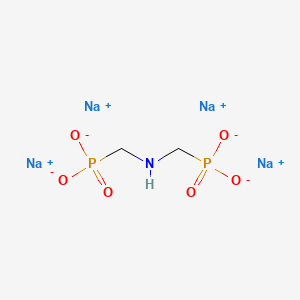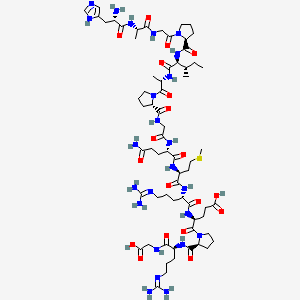![molecular formula C16H24N4O8 B12781735 (2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-64-6](/img/structure/B12781735.png)
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipeptidyl Polyoxin L analog is a synthetic compound derived from the naturally occurring polyoxin class of peptidyl nucleoside antibiotics. These compounds are known for their potent antifungal properties, primarily due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis . The analogs of polyoxin, including Dipeptidyl Polyoxin L analog, have been developed to improve the pharmacokinetic properties and enhance the biological activity of the parent compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common approach is the synthesis of carbocyclic polyoxin C analogs, which involves the use of acylnitroso-derived hetero-Diels-Alder cycloadducts . The reaction conditions often include the use of palladium-catalyzed hydrogenation and various peptide coupling techniques .
Industrial Production Methods
Industrial production of Dipeptidyl Polyoxin L analog involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the fermentation of Streptomyces species to produce the initial polyoxin compounds, followed by chemical modifications to obtain the desired analog .
Analyse Des Réactions Chimiques
Types of Reactions
Dipeptidyl Polyoxin L analog undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, dicyclohexylcarbodiimide (DCC) for peptide coupling, and various oxidizing agents for introducing oxygen atoms .
Major Products Formed
The major products formed from these reactions include various analogs of polyoxin with enhanced antifungal activity and improved pharmacokinetic properties .
Applications De Recherche Scientifique
Dipeptidyl Polyoxin L analog has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptidyl nucleoside synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting chitin synthase and its potential as an antifungal agent.
Industry: Utilized in the development of agricultural fungicides to protect crops from fungal diseases.
Mécanisme D'action
The mechanism of action of Dipeptidyl Polyoxin L analog involves the inhibition of chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls . By inhibiting this enzyme, the compound disrupts the formation of the fungal cell wall, leading to osmotic sensitivity, abnormal morphology, and growth arrest in fungi . The molecular targets include the active site of chitin synthase, where the compound binds and prevents the enzyme from catalyzing the formation of chitin .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Polyoxin B
- Polyoxin D
- Nikkomycin Z
Comparison
Dipeptidyl Polyoxin L analog is unique in its enhanced pharmacokinetic properties and increased antifungal activity compared to other polyoxin analogs . While polyoxin B and D are also effective chitin synthase inhibitors, Dipeptidyl Polyoxin L analog has been specifically designed to improve cellular uptake and metabolic stability . Nikkomycin Z, another related compound, shares a similar mechanism of action but differs in its chemical structure and spectrum of activity .
Propriétés
Numéro CAS |
86632-64-6 |
|---|---|
Formule moléculaire |
C16H24N4O8 |
Poids moléculaire |
400.38 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H24N4O8/c1-2-3-4-7(17)13(24)19-9(15(25)26)12-10(22)11(23)14(28-12)20-6-5-8(21)18-16(20)27/h5-7,9-12,14,22-23H,2-4,17H2,1H3,(H,19,24)(H,25,26)(H,18,21,27)/t7-,9-,10-,11+,12?,14+/m0/s1 |
Clé InChI |
MJLANALQVVJGQU-ZYUTXBQYSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)N[C@@H](C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
SMILES canonique |
CCCCC(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


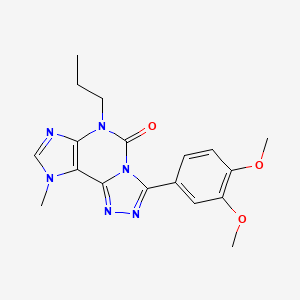
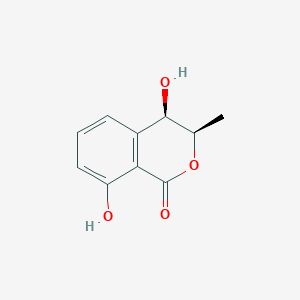
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12781681.png)
